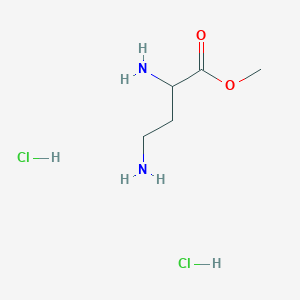![molecular formula C38H33NO4S B12505868 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Cys(Mtt)-OH, also known as 9-fluorenylmethoxycarbonyl-L-cysteine (4-methyltrityl), is a derivative of cysteine used in peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) group for N-terminal protection and a 4-methyltrityl (Mtt) group for thiol protection. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Mtt)-OH typically involves the protection of the cysteine thiol group with the Mtt group, followed by the introduction of the Fmoc group at the amino terminus. The process generally includes:
Protection of the Thiol Group: The thiol group of cysteine is protected using 4-methyltrityl chloride (Mtt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).
Introduction of the Fmoc Group: The amino group is then protected using Fmoc chloride in the presence of a base like sodium bicarbonate in an aqueous-organic solvent system.
Industrial Production Methods
Industrial production of Fmoc-Cys(Mtt)-OH follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Cys(Mtt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF), while the Mtt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups, facilitated by coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIS for Mtt removal.
Coupling: HBTU, HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), or DIC (diisopropylcarbodiimide) in the presence of bases like N-methylmorpholine (NMM).
Major Products
The primary products of these reactions are deprotected cysteine residues ready for further peptide elongation or functionalization.
Applications De Recherche Scientifique
Fmoc-Cys(Mtt)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins, allowing for the incorporation of cysteine residues with protected thiol groups.
Protein Engineering: The compound is used in the semisynthesis of proteins, enabling site-specific modifications.
Bioconjugation: It facilitates the attachment of bioactive molecules to peptides and proteins, useful in drug delivery and diagnostic applications.
Material Science: Fmoc-Cys(Mtt)-OH is employed in the development of peptide-based materials with self-assembling properties.
Mécanisme D'action
The primary function of Fmoc-Cys(Mtt)-OH is to serve as a protected cysteine residue in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide elongation, while the Mtt group protects the thiol group, allowing for selective deprotection and subsequent functionalization. The compound’s effectiveness lies in its ability to undergo selective deprotection under mild conditions, preserving the integrity of the peptide chain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Cys(Trt)-OH: Features a trityl (Trt) group for thiol protection, which is more stable but requires harsher conditions for deprotection.
Fmoc-Cys(Acm)-OH: Uses an acetamidomethyl (Acm) group for thiol protection, which is stable under acidic conditions but requires specific reagents for removal.
Uniqueness
Fmoc-Cys(Mtt)-OH is unique due to the mild conditions required for Mtt group removal, making it suitable for sensitive peptide sequences. Its selective deprotection properties offer advantages in complex peptide synthesis and protein engineering applications.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
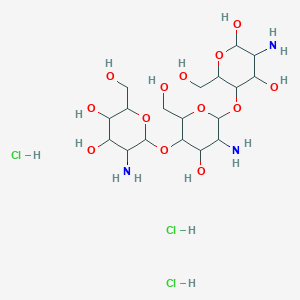
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
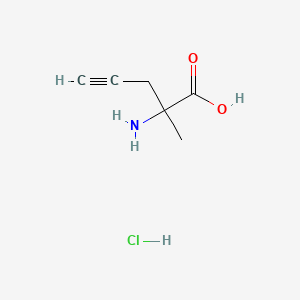
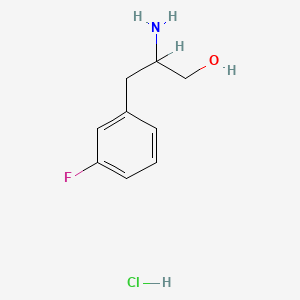
![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
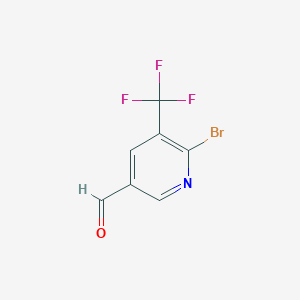
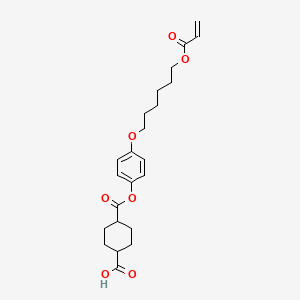
acetic acid](/img/structure/B12505822.png)
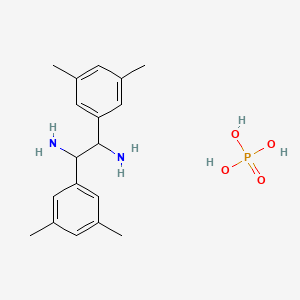
![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)
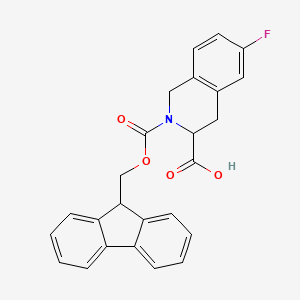
![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12505855.png)
